Dpp-4-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

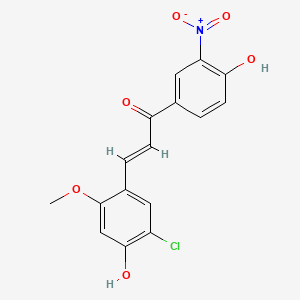

Molecular Formula |

C16H12ClNO6 |

|---|---|

Molecular Weight |

349.72 g/mol |

IUPAC Name |

(E)-3-(5-chloro-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H12ClNO6/c1-24-16-8-15(21)11(17)6-10(16)3-4-13(19)9-2-5-14(20)12(7-9)18(22)23/h2-8,20-21H,1H3/b4-3+ |

InChI Key |

WSTLIYMZLRFRFK-ONEGZZNKSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Sitagliptin: A Selective Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sitagliptin, a highly selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This document details its inhibitory activity, selectivity profile, the experimental protocols for its evaluation, and the key signaling pathways it modulates.

Core Compound: Sitagliptin

Sitagliptin is an orally active, potent, and highly selective inhibitor of the DPP-4 enzyme.[1] It is a member of the gliptin class of drugs used for the treatment of type 2 diabetes.[2] By inhibiting DPP-4, Sitagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their glucose-lowering effects in a glucose-dependent manner.[2][3]

Quantitative Data: Inhibitory Activity and Selectivity

The efficacy and selectivity of a DPP-4 inhibitor are crucial for its therapeutic success and safety profile. Non-selective inhibition of related proteases, such as DPP-8 and DPP-9, has been associated with toxicity in preclinical studies.[4] Sitagliptin exhibits a high degree of selectivity for DPP-4 over other dipeptidyl peptidases.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sitagliptin and other commonly used DPP-4 inhibitors against human DPP-4, DPP-8, and DPP-9.

| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-4 vs. DPP-8) | Selectivity (DPP-4 vs. DPP-9) |

| Sitagliptin | 18 - 39.18[1][3][5][6] | > 36,100[7] | > 54,000[7] | > 1900-fold[7] | > 3000-fold[7] |

| Vildagliptin | 62[3] | > 24,800[7] | > 1,240[7] | > 400-fold[7] | > 20-fold[7] |

| Saxagliptin | 50[3] | > 20,000[7] | > 3,750[7] | > 400-fold[7] | > 75-fold[7] |

| Alogliptin | 24[3] | > 240,000 | > 240,000 | > 10,000-fold | > 10,000-fold |

| Linagliptin | 1[3] | > 10,000 | > 10,000 | > 10,000-fold | > 10,000-fold |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.

Materials and Reagents:

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

-

Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (AMC)[9]

-

Test compounds (e.g., Sitagliptin) dissolved in Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[9][10]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with Assay Buffer to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 50, and 100 µM).[10]

-

Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the desired working concentration.[9]

-

Prepare the Substrate Solution by diluting the Gly-Pro-AMC stock in Assay Buffer to a final concentration of 100 µM.[8]

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Sample Wells: 10 µL of diluted test compound and 10 µL of diluted DPP-4 enzyme.[9]

-

100% Initial Activity Wells (Positive Control): 10 µL of solvent (the same solvent used for the test compound, e.g., DMSO) and 10 µL of diluted DPP-4 enzyme.[9]

-

Background Wells (Negative Control): 10 µL of solvent and 10 µL of Assay Buffer (without enzyme).[9]

-

-

Add 30 µL of Assay Buffer to all wells.[10]

-

-

Enzyme-Inhibitor Incubation:

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.[9]

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set at 350-360 nm and the emission wavelength at 450-465 nm.[10][11]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the average rate of the Background wells from the rates of all other wells.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula:

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

DPP-4 Signaling and Regulatory Network

DPP-4 is a transmembrane glycoprotein with enzymatic and non-enzymatic functions, influencing various signaling pathways involved in glucose homeostasis, immune regulation, and cancer biology.[12][13][14]

High-Throughput Screening (HTS) Workflow for DPP-4 Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel DPP-4 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Sitagliptin: profile of a novel DPP-4 inhibitor for the treatment of type 2 diabetes (update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. content.abcam.com [content.abcam.com]

- 10. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]

- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 12. Frontiers | Landscape Profiling Analysis of DPP4 in Malignancies: Therapeutic Implication for Tumor Patients With Coronavirus Disease 2019 [frontiersin.org]

- 13. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Biological Activity and Targets of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in various physiological processes, most notably in glucose homeostasis. It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of a variety of polypeptide substrates. The inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). This guide provides a comprehensive overview of the biological activity, targets, and experimental evaluation of DPP-4 inhibitors, with a focus on the underlying mechanisms and relevant quantitative data.

Core Mechanism of Action

The primary therapeutic effect of DPP-4 inhibitors is the enhancement of the incretin system. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones released in response to food intake. They play a vital role in regulating glucose metabolism by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. DPP-4 is the primary enzyme responsible for the rapid degradation and inactivation of GLP-1 and GIP.[1] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby augmenting their glucose-lowering effects.[1][2]

Primary and Secondary Targets

The primary target of DPP-4 inhibitors is the enzymatic active site of the DPP-4 protein. However, due to the broad substrate profile of DPP-4 and the existence of related proteases, the biological effects of these inhibitors can be multifaceted.

Primary Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 exists as a homodimer on the cell surface and also in a soluble, circulating form. Its substrates are characterized by a proline or alanine residue at the penultimate N-terminal position.[3] Beyond the incretin hormones, DPP-4 is known to cleave a wide range of substrates, including neuropeptides, chemokines, and growth factors.[4]

Secondary and Off-Targets

The selectivity of DPP-4 inhibitors is a critical aspect of their pharmacological profile, particularly concerning other members of the S9b family of serine peptidases, such as DPP-8 and DPP-9. While clinically approved DPP-4 inhibitors are generally highly selective for DPP-4, inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies, including immunological and gastrointestinal adverse effects.[5] Therefore, assessing the selectivity of investigational compounds is crucial.

Other potential off-target effects can arise from the modulation of non-incretin DPP-4 substrates. For instance, Substance P, Neuropeptide Y (NPY), and Stromal Cell-Derived Factor-1α (SDF-1α/CXCL12) are also cleaved by DPP-4.[6][7] The accumulation of these peptides due to DPP-4 inhibition could lead to context-dependent physiological effects.[6]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory potency of various DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several well-characterized DPP-4 inhibitors against DPP-4 and their selectivity over related proteases.

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| Sitagliptin | 19[8] | >19,000 | >19,000 | >1000-fold | >1000-fold |

| Vildagliptin | 62[8] | >30,000 | >30,000 | >480-fold | >480-fold |

| Saxagliptin | 50[8] | >25,000 | >25,000 | >500-fold | >500-fold |

| Alogliptin | 24[8] | >100,000 | >100,000 | >4166-fold | >4166-fold |

| Linagliptin | 1[8] | >10,000 | >10,000 | >10,000-fold | >10,000-fold |

| allo-isoleucyl isoindoline | 30,000 | 38 | 55 | - | - |

Signaling Pathways

The biological effects of DPP-4 inhibition are mediated through the modulation of several signaling pathways.

Incretin Signaling Pathway

The primary and most well-understood signaling pathway affected by DPP-4 inhibitors is the incretin pathway. By preventing the degradation of GLP-1 and GIP, these inhibitors enhance the activation of their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells and α-cells. This leads to increased intracellular cyclic AMP (cAMP) levels, which in turn potentiates glucose-dependent insulin secretion and suppresses glucagon release.

Figure 1: The Incretin Signaling Pathway and the action of DPP-4 inhibitors.

SDF-1α/CXCR4 Signaling Pathway

Stromal Cell-Derived Factor-1α (SDF-1α), also known as CXCL12, is a chemokine that plays a role in cell trafficking and homing, including that of endothelial progenitor cells.[7] DPP-4 cleaves SDF-1α, modulating its activity. Inhibition of DPP-4 can therefore influence the SDF-1α/CXCR4 signaling axis, which may have implications for cardiovascular and renal function.

Figure 2: The SDF-1α/CXCR4 Signaling Pathway and its modulation by DPP-4.

Experimental Protocols

In Vitro DPP-4 Inhibitor Screening Assay

This protocol outlines a typical fluorescence-based assay for screening DPP-4 inhibitors.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))[9]

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorometer with excitation at 350-360 nm and emission at 450-465 nm[9]

Procedure:

-

Reagent Preparation:

-

Dilute the DPP-4 enzyme to the desired concentration in cold Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in Assay Buffer.

-

Dissolve test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions, then prepare serial dilutions in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to designated wells:

-

Blank wells: Assay Buffer only.

-

100% Activity Control wells: Assay Buffer and diluted DPP-4 enzyme.

-

Positive Control wells: Diluted positive control inhibitor and diluted DPP-4 enzyme.

-

Test Compound wells: Diluted test compounds and diluted DPP-4 enzyme.

-

-

The final volume in each well should be equal, typically by adjusting with Assay Buffer.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the diluted substrate to all wells.

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a specified time period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Calculate the percentage of inhibition for each test compound concentration relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Figure 3: Workflow for a DPP-4 inhibitor screening assay.

Conclusion

DPP-4 inhibitors are a well-established class of therapeutic agents for type 2 diabetes, with a clear mechanism of action centered on the enhancement of the incretin system. A thorough understanding of their biological activity, primary and secondary targets, and the signaling pathways they modulate is essential for the continued development and optimization of this drug class. The quantitative assessment of their inhibitory potency and selectivity, coupled with robust experimental protocols, forms the foundation for preclinical and clinical evaluation. As research continues to unravel the broader physiological roles of DPP-4, the therapeutic potential of its inhibitors may extend beyond glycemic control.

References

- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 2. Clinical Use of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 4. Dipeptidyl peptidase-4 - Wikipedia [en.wikipedia.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Context-dependent effects of dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

In Vitro Characterization of a Novel Dipeptidyl Peptidase-4 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative Dipeptidyl Peptidase-4 (DPP-4) inhibitor, herein referred to as Dpp-4-IN-8. This document details the core methodologies, data interpretation, and signaling pathway context crucial for the preclinical assessment of novel DPP-4 inhibitors.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is a transmembrane glycoprotein found on the surface of various cell types and also exists in a soluble, catalytically active form in plasma.[3][4] The primary function of DPP-4 in the context of type 2 diabetes is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][5] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][6] By cleaving and inactivating GLP-1 and GIP, DPP-4 attenuates their insulinotropic effects.[5][7]

DPP-4 inhibitors, a class of oral anti-hyperglycemic agents, work by preventing the degradation of incretins, thereby prolonging their activity.[2][6][8] This leads to enhanced glucose-stimulated insulin secretion and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[5][6] The development of potent and selective DPP-4 inhibitors is a key strategy in the management of type 2 diabetes.

Quantitative Assessment of this compound Potency and Selectivity

The in vitro characterization of a novel DPP-4 inhibitor like this compound involves determining its potency against the target enzyme and its selectivity over other related proteases. This is crucial for predicting its therapeutic efficacy and potential off-target effects.

Table 1: In Vitro Inhibitory Potency of this compound Against DPP-4

| Parameter | Value | Description |

| IC50 (nM) | 1.12 - 4.2 | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of DPP-4 enzymatic activity. Lower values indicate higher potency.[5] |

| Ki (nM) | 0.87 | The inhibition constant, indicating the binding affinity of this compound to DPP-4. A lower Ki value signifies a stronger interaction. |

Table 2: Selectivity Profile of this compound Against Related Peptidases

| Enzyme | IC50 (nM) | Selectivity Fold (vs. DPP-4) | Significance of Selectivity |

| DPP-4 | 2.80 | - | Target enzyme for glycemic control.[5] |

| DPP-8 | >14,000 | >5,000 | DPP-8 is an intracellular enzyme; inhibition has been associated with adverse effects in preclinical studies. High selectivity is desirable.[6][9][10][11] |

| DPP-9 | >14,000 | >5,000 | Similar to DPP-8, DPP-9 is an intracellular enzyme, and inhibition may lead to toxicity. High selectivity is a key safety feature.[6][10][11] |

| FAP (Fibroblast Activation Protein) | >20,000 | >7,000 | FAP is involved in tissue remodeling and tumor growth. Selectivity against FAP is important to avoid potential side effects.[6] |

| QPP (Quiescent Cell Proline Dipeptidase) | - | - | Another member of the DPP-4 family; assessing selectivity is part of a comprehensive profiling.[11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible in vitro characterization of this compound.

This assay determines the potency of this compound in inhibiting the enzymatic activity of DPP-4.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC).[12][13] DPP-4 cleaves this substrate, releasing free AMC, which produces a fluorescent signal. The presence of an inhibitor reduces the rate of AMC release, and the degree of inhibition is proportional to the inhibitor's concentration.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

This compound (test compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add the recombinant DPP-4 enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.[14][15]

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[14]

-

Immediately begin monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.[14][15]

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

This assay evaluates the ability of this compound to inhibit DPP-4 activity in a cellular context, providing insights into its cell permeability and activity on membrane-bound DPP-4.

Principle: Cells that endogenously express DPP-4 on their surface (e.g., Caco-2 cells) are used.[16][17][18] The assay measures the inhibition of cell surface DPP-4 activity by the test compound using a fluorogenic substrate.

Materials:

-

Caco-2 cells (or other suitable cell line expressing DPP-4)

-

Cell culture medium and reagents

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay buffer (e.g., HBSS)

-

This compound (test compound)

-

Positive control inhibitor

-

96-well cell culture plate

-

Fluorescence plate reader

Procedure:

-

Seed Caco-2 cells in a 96-well plate and culture until they form a confluent monolayer.

-

Wash the cells with assay buffer to remove the culture medium.

-

Add serial dilutions of this compound or the positive control to the cells and incubate for a specific period.

-

Add the Gly-Pro-AMC substrate to each well.

-

Measure the fluorescence at different time points.

-

Calculate the IC50 value as described in the enzymatic assay protocol.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear understanding of the underlying biological processes and experimental designs.

Caption: DPP-4 signaling pathway and the mechanism of action of this compound.

Caption: Workflow for the in vitro DPP-4 enzymatic inhibition assay.

Conclusion

The in vitro characterization of this compound, through a series of robust enzymatic and cell-based assays, is a critical first step in its development as a potential therapeutic agent for type 2 diabetes. The data presented in this guide, including potency and selectivity profiles, along with detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigations. The high potency and selectivity of this compound for DPP-4 over other related proteases suggest a favorable efficacy and safety profile.

References

- 1. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 4. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are DPP-8 inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. content.abcam.com [content.abcam.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of Dpp-4-IN-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dpp-4-IN-8, a potent and selective Dipeptidyl Peptidase 4 (DPP4) inhibitor. This compound, also identified as compound 27 in its originating publication, emerged from a focused drug discovery effort centered on the natural product Licochalcone A. This document details the synthetic route, quantitative biological data, and the experimental protocols utilized in its characterization. Furthermore, it elucidates the relevant signaling pathways and experimental workflows through detailed diagrams, offering a complete resource for researchers in the field of DPP4 inhibition and diabetes drug discovery.

Introduction

Dipeptidyl Peptidase 4 (DPP4) is a transmembrane glycoprotein and a serine exopeptidase that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

This compound (compound 27) was developed as part of a study to explore derivatives of Licochalcone A as potential DPP4 inhibitors with anti-inflammatory properties. This guide will delve into the scientific journey of this compound, from its conceptualization to its synthesis and biological characterization.

Discovery and Design Rationale

The discovery of this compound was rooted in the exploration of natural products as scaffolds for novel therapeutic agents. Licochalcone A, a chalcone isolated from the roots of licorice (Glycyrrhiza species), was identified as a starting point due to its known biological activities. A series of 22 analogues of Licochalcone A were designed and synthesized to investigate their potential as DPP4 inhibitors. The design strategy focused on modifying the structure of Licochalcone A to enhance its potency and selectivity for DPP4. Through structure-activity relationship (SAR) studies, it was determined that the presence of a 4-hydroxyl and a 5-chloro substituent on the chalcone core were crucial for DPP4 inhibition. Furthermore, the introduction of a 3'-nitro group was found to significantly improve both the inhibitory activity against DPP4 and the metabolic stability of the compound in microsomes. This systematic exploration led to the identification of compound 27, this compound, as the most promising candidate.[1][2][3]

Synthesis of this compound (Compound 27)

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials and reagents (as described in the synthetic scheme)

-

Appropriate solvents (e.g., ethanol, dimethylformamide)

-

Catalysts (e.g., piperidine)

-

Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers)

-

Purification apparatus (e.g., column chromatography system with silica gel)

-

Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer)

Procedure:

The synthesis of this compound (compound 27) involves a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde.

Step 1: Synthesis of the Chalcone Backbone

-

To a solution of the appropriately substituted acetophenone (1 equivalent) in ethanol, add the substituted benzaldehyde (1 equivalent).

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for the time specified in the original publication, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Step 2: Characterization

-

Confirm the structure of the synthesized this compound using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry (MS).

(Note: The exact substitution patterns of the acetophenone and benzaldehyde precursors required to synthesize compound 27 are detailed in the supplementary information of the source publication by Li CQ, et al., J Nat Prod. 2023.)

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibitory activity against DPP4. Its biological effects have been characterized through a series of in vitro assays.

Data Presentation

| Parameter | Value | Description | Reference |

| DPP4 Inhibition | |||

| Ki | 0.96 μM | Inhibitory constant against human DPP4. | [1][2][3] |

| Selectivity | |||

| DPP9 | > 100 μM | IC50 value against Dipeptidyl Peptidase 9. | [1][2] |

| Thrombin | > 100 μM | IC50 value against Thrombin. | [1][2] |

| Prolyl Endopeptidase (PREP) | > 100 μM | IC50 value against Prolyl Endopeptidase. | [1][2] |

| Fibroblast Activation Protein (FAP) | > 100 μM | IC50 value against Fibroblast Activation Protein. | [1][2] |

| Cellular Activity | |||

| DPP4 Dipeptidase Activity | Inhibition observed | Blockade of DPP4 activity in Caco-2 and HepG-2 cells. | [1][2] |

| Anti-inflammatory Activity | |||

| TNF-α Expression | Dose-dependent suppression | Suppression of Tumor Necrosis Factor-alpha expression. | [1][2] |

| IL-6 Expression | Dose-dependent suppression | Suppression of Interleukin-6 expression. | [1][2] |

| IL-1β Expression | Dose-dependent suppression | Suppression of Interleukin-1 beta expression. | [1][2] |

| Cytotoxicity | |||

| Normal Cells (RAW264.7, RPTECs) | No toxicity observed | Cytotoxicity evaluation in normal cell lines. | [1][2] |

| Cancer Cells (HepG-2, Caco-2) | Weak toxicity observed | Cytotoxicity evaluation in cancer cell lines. | [1][2] |

Experimental Protocols

DPP4 Inhibition Assay: The inhibitory activity of this compound against DPP4 was determined using a fluorometric assay.[1]

-

The assay was performed in a 96-well plate format.

-

Recombinant human DPP4 enzyme was incubated with varying concentrations of this compound.

-

The fluorescent substrate Gly-Pro-N-butyl-4-amino-1,8-naphthalimide (GP-BAN) was added to initiate the enzymatic reaction.

-

The fluorescence intensity was measured over time using a microplate reader.

-

The Ki value was calculated from the dose-response curves.

Selectivity Assays: The selectivity of this compound was assessed by measuring its inhibitory activity against other related proteases (DPP9, Thrombin, PREP, and FAP) using similar enzymatic assays with their respective specific substrates.[1]

Cellular DPP4 Activity Assay:

-

Caco-2 and HepG-2 cells were cultured under standard conditions.

-

The cells were treated with this compound at various concentrations.

-

A cell-based DPP4 activity assay was performed using a fluorescent substrate to visualize and quantify the inhibition of cellular DPP4 activity.[1]

Anti-inflammatory Assay (Chemokine Expression):

-

RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

The cells were co-treated with different concentrations of this compound.

-

The expression levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA).[1]

Cytotoxicity Assay:

-

Normal cell lines (RAW264.7 and RPTECs) and cancer cell lines (HepG-2 and Caco-2) were seeded in 96-well plates.

-

The cells were treated with a range of concentrations of this compound for a specified period.

-

Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Signaling Pathways and Workflows

The mechanism of action of this compound and the experimental workflow for its evaluation can be visualized through the following diagrams.

Caption: Signaling pathway of this compound, showcasing DPP4 inhibition and its effects.

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a novel, potent, and selective DPP4 inhibitor derived from the natural product Licochalcone A. Its discovery highlights the value of natural product scaffolds in drug development. The compound exhibits promising in vitro activity, not only as a DPP4 inhibitor but also through its anti-inflammatory effects, suggesting a potential dual therapeutic benefit. The detailed synthetic protocol and comprehensive biological data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its analogues as potential treatments for type 2 diabetes and inflammatory conditions.

References

In-Depth Pharmacological Profile of Dpp-4-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dpp-4-IN-8, also identified as compound 27 in the primary literature, is a potent and selective inhibitor of Dipeptidyl Peptidase 4 (DPP-4).[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its inhibitory activity, selectivity, cellular effects, and anti-inflammatory properties. The information presented herein is collated from available scientific literature to support further research and development of this compound.

Introduction to this compound

This compound is a novel, non-peptidomimetic small molecule inhibitor of DPP-4, an enzyme crucial in glucose homeostasis through its degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound has the potential to prolong the action of incretins, thereby offering a therapeutic avenue for type 2 diabetes. Furthermore, emerging evidence suggests that this compound possesses anti-inflammatory properties, broadening its potential therapeutic applications.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C16H12ClNO6 | [2] |

| Molecular Weight | 349.72 g/mol | [2] |

| SMILES | [O-]--INVALID-LINK--=O | [2] |

In Vitro Pharmacology

DPP-4 Inhibitory Activity

This compound demonstrates potent inhibitory activity against DPP-4 with a Ki of 0.96 μM.[1]

| Parameter | Value |

| Ki | 0.96 μM |

Selectivity Profile

The selectivity of this compound was assessed against other proteases, demonstrating a favorable profile with no significant inhibition of DPP-9, thrombin, prolyl endopeptidase (PREP), and fibroblast activation protein (FAP).[1]

| Enzyme | Inhibition (%) @ 10 µM |

| DPP-9 | Not specified |

| Thrombin | Not specified |

| PREP | Not specified |

| FAP | Not specified |

Detailed percentage of inhibition values were not available in the public search results.

Cellular Activity

This compound has been shown to effectively block the dipeptidase activity of DPP-4 in both Caco-2 and HepG-2 cell lines.[1][3]

Anti-inflammatory Effects

A key pharmacological feature of this compound is its ability to suppress the expression of pro-inflammatory cytokines. It dose-dependently reduces the levels of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3]

Cytotoxicity Profile

Cytotoxicity assays have indicated that this compound exhibits no toxicity to normal cells and only weak toxicity to cancer cell lines.[1][3]

| Cell Line | Toxicity |

| Normal Cells | No toxicity |

| Cancer Cells | Weak toxicity |

In Vivo Pharmacology

Based on the comprehensive search of publicly available scientific literature, no in vivo studies, including pharmacokinetic or efficacy data, have been published for this compound (compound 27, a licochalcone A derivative).

Mechanism of Action and Experimental Workflows

Proposed Mechanism of DPP-4 Inhibition

The following diagram illustrates the proposed mechanism of action for this compound.

References

The Role of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Immunology and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and serine exopeptidase that plays a crucial role in glucose homeostasis by cleaving incretin hormones. However, its functions extend significantly into the realms of immunology and inflammation. DPP-4 is expressed on the surface of various immune cells, including T-lymphocytes, B-lymphocytes, and macrophages, where it acts as a key modulator of immune responses.[1][2][3] This technical guide provides an in-depth overview of the role of DPP-4 inhibitors in immunology and inflammation, with a focus on their mechanism of action, effects on immune cells, and potential therapeutic applications in inflammatory diseases. While this guide focuses on the broader class of well-characterized DPP-4 inhibitors, it is important to note that the specific compound "Dpp-4-IN-8" is not widely documented in the scientific literature. The principles and data presented herein are based on studies of established DPP-4 inhibitors and provide a foundational understanding for research in this area.

Introduction to DPP-4/CD26 in the Immune System

DPP-4/CD26 is a pleiotropic molecule with diverse functions in the immune system.[3][4] It is involved in T-cell activation, proliferation, and differentiation.[2][5][6] The enzymatic activity of DPP-4 involves the cleavage of N-terminal dipeptides from various substrates, including chemokines and cytokines, thereby modulating their biological activity.[1][4] This enzymatic function, along with its ability to interact with other cell surface proteins, positions DPP-4 as a critical regulator of immune cell trafficking and inflammatory signaling.[2][4]

Mechanism of Action of DPP-4 Inhibitors in an Immunological Context

DPP-4 inhibitors, a class of oral anti-diabetic drugs, function by blocking the active site of the DPP-4 enzyme.[7] This inhibition prevents the degradation of its substrates, leading to prolonged and enhanced signaling. In the context of immunology, the key mechanisms of action include:

-

Modulation of Chemokine Activity: Many chemokines, which are critical for leukocyte migration to sites of inflammation, are substrates for DPP-4. By inhibiting DPP-4, the activity of these chemokines can be altered, thereby influencing immune cell recruitment.

-

T-Cell Co-stimulation: DPP-4 acts as a co-stimulatory molecule for T-cell activation.[4][5] Its interaction with adenosine deaminase (ADA) on the surface of antigen-presenting cells enhances T-cell proliferation and cytokine production.[5] Inhibition of DPP-4 can therefore modulate T-cell mediated immune responses.

-

Regulation of Cytokine Levels: DPP-4 can cleave and inactivate certain cytokines.[1] Its inhibition can lead to altered cytokine profiles, which can have both pro- and anti-inflammatory consequences depending on the specific context.

Data Presentation: Inhibitory Activity and Selectivity of DPP-4 Inhibitors

The efficacy and safety of DPP-4 inhibitors are largely determined by their potency (IC50) and their selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9.[8] Non-selective inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies.[8][9]

| Inhibitor | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) | Reference |

| Sitagliptin | 27 | >1000 | >1000 | [9] |

| Linagliptin | 1.12 | >1000 | >1000 | [7] |

| Compound 37 (Benzimidazole Analog) | 8 | - | - | [7] |

Note: Data for "this compound" is not available in the reviewed literature. The table presents data for representative DPP-4 inhibitors.

Effects of DPP-4 Inhibition on Immune Cells and Inflammation

T-Lymphocytes

DPP-4 is highly expressed on activated T-cells and plays a significant role in their function. Inhibition of DPP-4 has been shown to:

-

Suppress pathogenic effects of Th1 and Th17 cells.[10]

-

Upregulate Th2 cells and regulatory T-cells (Tregs).[10]

-

Modulate T-cell proliferation and cytokine release, including IL-2, IL-6, and IFN-γ.[2]

Macrophages

DPP-4 expression is upregulated in macrophages during inflammation.[11] DPP-4 inhibitors have been demonstrated to:

-

Reduce M1-polarized (pro-inflammatory) macrophage migration.[11]

-

Induce a shift towards M2-dominant (anti-inflammatory) macrophages in adipose tissue and the liver.[11]

-

Suppress the expression of inflammatory cytokines in macrophages.[12]

In Vivo Models of Inflammation

Studies in animal models have demonstrated the anti-inflammatory effects of DPP-4 inhibitors in various conditions:

-

Sepsis: DPP-4 inhibition curbed the inflammatory response, preserved vascular barrier function, and improved organ integrity in a mouse model of polymicrobial sepsis.[13]

-

Obesity-Related Inflammation: Linagliptin attenuated obesity-related inflammation and insulin resistance by regulating M1/M2 macrophage polarization in mice.[11]

-

Arthritis: DPP-4 inhibitors have shown anti-arthritic effects by suppressing collagen-induced arthritis.[6]

Experimental Protocols

In Vitro DPP-4 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and published methodologies.[14]

Objective: To determine the in vitro inhibitory activity of a test compound against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[14]

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)[14]

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

30 µl of Assay Buffer

-

10 µl of diluted DPP-4 enzyme

-

10 µl of the test compound or control

-

-

Include wells for vehicle control (solvent only) and no-enzyme control.

-

Initiate the reaction by adding 50 µl of the diluted substrate solution to all wells.[14]

-

Incubate the plate for 30 minutes at 37°C.[14]

-

Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the in vivo anti-inflammatory effect of a DPP-4 inhibitor.

Materials:

-

Male Wistar rats (or other suitable rodent strain)

-

Carrageenan solution (1% w/v in saline)

-

Test compound (DPP-4 inhibitor)

-

Vehicle control

-

Pletysmometer

Procedure:

-

Acclimatize animals and fast them overnight before the experiment.

-

Administer the test compound or vehicle orally or via another appropriate route.

-

After a defined pre-treatment time (e.g., 1 hour), inject 0.1 ml of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Signaling Pathways and Visualizations

T-Cell Activation and Co-stimulation via DPP-4/CD26

References

- 1. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Emerging Role of Dipeptidyl Peptidase-4 in Autoimmune Disease [frontiersin.org]

- 3. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the immunological roles of dipeptidyl peptidase 4 (DPP4) activity and/or structure homologue (DASH) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calonmedical.com [calonmedical.com]

- 6. Immunomodulatory Activity of DPP4 [jscimedcentral.com]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. DPP4 inhibition curbs systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content.abcam.com [content.abcam.com]

An In-depth Technical Guide on the Core Effects of DPP-4 Inhibition on Incretin Hormones

Disclaimer: No publicly available scientific literature or clinical data could be found for a compound specifically named "DPP-4-IN-8." Therefore, this guide utilizes data for Sitagliptin , a well-characterized, potent, and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, as a representative example to fulfill the core requirements of this technical guide. All data and methodologies presented herein pertain to Sitagliptin.

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a detailed technical overview of the mechanism of action, pharmacokinetics, and pharmacodynamics of DPP-4 inhibition, focusing on its effects on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).

Introduction to DPP-4 and Incretin Hormones

The incretin effect describes the phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an equivalent intravenous glucose infusion. This is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1][2] These hormones are secreted by enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion.[3]

The biological activities of GLP-1 and GIP include:

-

Stimulation of glucose-dependent insulin secretion from pancreatic β-cells.[4]

-

Suppression of glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][4]

-

Delayed gastric emptying and promotion of satiety (primarily a GLP-1 effect).[5]

However, the therapeutic potential of native incretins is limited by their very short half-life, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][6] DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of proteins, and it specifically targets peptides with a proline or alanine residue in the second position, such as GLP-1 and GIP.[1][6] By inhibiting DPP-4, the active forms of GLP-1 and GIP are protected from degradation, leading to their increased circulating concentrations and prolonged action.[3][7]

Mechanism of Action of Sitagliptin

Sitagliptin is an orally active, potent, and selective inhibitor of the DPP-4 enzyme.[8][9] It acts by binding to the catalytic site of DPP-4, thereby preventing the inactivation of incretin hormones.[5] This leads to a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP.[7][10] The enhanced incretin levels result in increased glucose-dependent insulin release and decreased glucagon levels, ultimately improving glycemic control in patients with type 2 diabetes mellitus.[7][11] Sitagliptin is a competitive and tight-binding inhibitor of DPP-4.[5]

Signaling Pathway of DPP-4 Inhibition and Incretin Action

Caption: DPP-4 Inhibition and Incretin Signaling Pathway.

Quantitative Data

Pharmacodynamics of Sitagliptin

| Parameter | Value | Reference |

| DPP-4 Inhibition | ||

| IC50 for DPP-4 | 19 nM | [12] |

| In vivo DPP-4 Inhibition (100 mg dose) | >80% over 24 hours | [8][13] |

| Effect on Incretin Hormones | ||

| Increase in post-meal active GLP-1 levels | ~2-fold | [8][9][13] |

| Increase in post-meal active GIP levels | ~2 to 3-fold | [7] |

| Glycemic Control | ||

| Reduction in post-oral glucose tolerance test glucose excursion | 35% | [9] |

| Reduction in HbA1c (monotherapy) | 0.5% - 0.8% | [14] |

Pharmacokinetics of Sitagliptin

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~87% | [7] |

| Time to peak plasma concentration (Tmax) | 1 - 4 hours | [7] |

| Distribution | ||

| Plasma protein binding | 38% | [4] |

| Metabolism | ||

| Metabolism | Minimally metabolized | [8] |

| Excretion | ||

| Primary route of elimination | Renal | [8][13] |

| Percentage of unchanged drug in urine | ~80% | [8][13] |

| Apparent terminal half-life (t1/2) | 8 - 14 hours | [8][13] |

| Renal clearance | ~388 mL/min | [13] |

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how the body processes glucose. In clinical trials evaluating Sitagliptin, the following protocol is often employed:

-

Patient Preparation: Participants fast overnight for at least 8-10 hours.[15]

-

Baseline Sampling: A fasting blood sample is collected to measure baseline glucose, insulin, and incretin levels.[16]

-

Drug Administration: Participants receive a single oral dose of Sitagliptin (e.g., 100 mg) or a placebo.[16]

-

Glucose Challenge: After a specified time following drug administration (e.g., 2 hours), participants ingest a standardized glucose solution (typically 75g of glucose).[15][16]

-

Post-challenge Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) after the glucose challenge.[16]

-

Analysis: The collected plasma samples are analyzed for glucose, insulin, C-peptide, and active GLP-1 and GIP concentrations. The Area Under the Curve (AUC) for these parameters is calculated to quantify the response.[16]

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

References

- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 2. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]

- 12. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 15. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 16. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Selective DPP-4 Inhibition

Disclaimer: The compound "Dpp-4-IN-8" is not referenced in the public scientific literature. This document provides a comprehensive overview of a representative, selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, synthesized from extensive research on this class of therapeutic agents. The data and protocols presented are illustrative of the standard investigations conducted for potent and selective DPP-4 inhibitors.

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis.[1][2][3] It is a well-validated therapeutic target for the management of type 2 diabetes mellitus (T2DM).[4][5] DPP-4 inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents that enhance the body's own mechanisms for controlling blood sugar.[6][7] They work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][8][9] This guide provides a technical overview of the mechanism of action, preclinical characterization, and therapeutic potential of selective DPP-4 inhibition.

Mechanism of Action: The Incretin Pathway

In response to food intake, endocrine cells in the intestine release incretin hormones, GLP-1 and GIP.[3] These hormones stimulate the pancreas to produce insulin and suppress the release of glucagon, both in a glucose-dependent manner.[3][8] This action helps to lower blood glucose levels after a meal.[8] DPP-4 rapidly degrades active GLP-1 and GIP, limiting their physiological effects.[1][10] By inhibiting DPP-4, the active forms of these incretin hormones are prolonged, leading to enhanced insulin secretion, reduced glucagon levels, and improved overall glycemic control.[3][6][8]

Preclinical Characterization

In Vitro Potency and Selectivity

A critical aspect of a DPP-4 inhibitor's profile is its selectivity for DPP-4 over other members of the serine peptidase family, such as DPP-8 and DPP-9.[11] Off-target inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies.[11] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Enzyme Target | IC50 (nM) | Selectivity vs. DPP-4 |

| DPP-4 | 1.12 | - |

| DPP-8 | >10,000 | >8,900-fold |

| DPP-9 | >10,000 | >8,900-fold |

| QPP | >10,000 | >8,900-fold |

| FAP | >10,000 | >8,900-fold |

| Table 1: In vitro inhibitory activity and selectivity profile of a representative DPP-4 inhibitor. Data synthesized from compounds with high selectivity profiles.[1][11] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following protocol outlines a standard continuous fluorometric assay to determine the in vitro potency of a test compound against human DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

Test compound (e.g., this compound)

-

Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Mixture: In a 96-well microplate, add the test compound solution, the substrate solution (Gly-Pro-AMC), and the assay buffer.

-

Initiation: Initiate the enzymatic reaction by adding the recombinant human DPP-4 enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Measurement: Measure the fluorescence intensity using a plate reader. The cleavage of the AMC group from the substrate by DPP-4 results in a fluorescent signal.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Preclinical Safety

Preclinical toxicity studies are essential to evaluate the safety profile of a DPP-4 inhibitor candidate. As mentioned, selectivity over DPP-8 and DPP-9 is crucial, as inhibition of these enzymes has been linked to adverse effects in animal models.[11]

| Species | Study Duration | Dose (mg/kg/day) | Key Findings |

| Rat | 2 Weeks | Up to 100 | No observed toxicity. No changes in physical appearance, body weight, or hematology.[11] |

| Dog | Acute | Up to 100 | No acute adverse effects observed.[11] |

| Table 2: Summary of in vivo preclinical safety studies for a selective DPP-4 inhibitor. |

Experimental Protocol: 2-Week Rat Toxicity Study

Animals:

-

Sprague-Dawley rats.

Groups:

-

Control group (vehicle administration).

-

Treatment groups receiving the test compound at various doses (e.g., 10, 30, 100 mg/kg/day).

Administration:

-

Oral gavage, once daily for 14 consecutive days.

Parameters Monitored:

-

Clinical Observations: Daily checks for any signs of toxicity, changes in behavior, or physical appearance.

-

Body Weight: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples collected at the end of the study for analysis.

-

Postmortem Examination: Gross necropsy performed on all animals. Organ weights recorded.

-

Histopathology: Selected tissues are preserved and examined microscopically.

Pharmacokinetics

The pharmacokinetic profile of a DPP-4 inhibitor determines its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its dosing regimen.

| Parameter | Value |

| Tmax (Time to max concentration) | 1-3 hours |

| Bioavailability | ~75-85% |

| Protein Binding | Low to moderate |

| Metabolism | Varies; some are minimally metabolized |

| Elimination Half-life | ~12 hours (allowing for once-daily dosing) |

| Primary Route of Excretion | Renal |

| Table 3: Representative pharmacokinetic parameters of orally administered DPP-4 inhibitors.[7][12][13] |

Therapeutic Potential and Clinical Efficacy

The primary therapeutic application for selective DPP-4 inhibitors is the treatment of type 2 diabetes. Clinical trials have consistently demonstrated their efficacy in improving glycemic control, both as monotherapy and in combination with other antidiabetic agents like metformin.[14][15][16]

| Study Type | Baseline HbA1c (%) | Change in HbA1c (%) |

| Monotherapy vs. Placebo | 7.9 - 8.4 | -0.5 to -0.8 |

| Add-on to Metformin | ~8.0 | -0.4 to -0.5 |

| Table 4: Summary of clinical efficacy in reducing HbA1c levels.[14] |

A key advantage of DPP-4 inhibitors is their low risk of causing hypoglycemia because their action is glucose-dependent.[2][17] They are also generally weight-neutral.[15][17]

Conclusion

Selective inhibition of DPP-4 is a well-established and effective therapeutic strategy for the management of type 2 diabetes. An ideal DPP-4 inhibitor demonstrates high potency for its target enzyme and, critically, high selectivity over related peptidases like DPP-8 and DPP-9 to ensure a favorable safety profile. The mechanism of action, which enhances the endogenous incretin system, provides effective glucose lowering with a minimal risk of hypoglycemia. Preclinical and clinical data consistently support the use of this class of drugs as a valuable component of diabetes care.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 4. The therapeutic potential of inhibitors of dipeptidyl peptidase IV (DPP IV) and related proline-specific dipeptidyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for DPP-4-IN-8 in Caco-2 and HepG-2 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DPP-4-IN-8, a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor, in studies involving the Caco-2 human colorectal adenocarcinoma and HepG-2 human liver cancer cell lines. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes based on available data.

Introduction to this compound

This compound is a selective inhibitor of Dipeptidyl Peptidase 4 (DPP-4), a transmembrane glycoprotein that plays a crucial role in glucose metabolism and immune regulation. DPP-4 inactivates various bioactive peptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound can prolong the action of these peptides, making it a valuable tool for studying metabolic disorders and inflammatory processes. In both Caco-2 and HepG-2 cells, this compound has been shown to effectively block the dipeptidase activity of DPP-4.[1][2] Furthermore, it exhibits anti-inflammatory properties by suppressing the expression of key cytokines.[1][2]

Quantitative Data Summary

While specific dose-response and cytotoxicity curves for this compound in Caco-2 and HepG-2 cells are not extensively published, the following table summarizes the known inhibitory constant and reported effects. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific assays.

| Parameter | Value/Effect | Cell Line(s) | Reference |

| DPP-4 Inhibition (Ki) | 0.96 µM | Not specified, general potency | [1][2] |

| DPP-4 Activity | Blocks dipeptidase activity | Caco-2, HepG-2 | [1][2] |

| Cytokine Suppression | Dose-dependently suppresses TNF-α, IL-6, and IL-1β | Caco-2, HepG-2 | [1][2] |

| Toxicity | Reported to have no toxicity to normal cells and weak toxicity to cancer cells. | General statement | [1] |

Experimental Protocols

Cell Culture and Maintenance

a. Caco-2 Cells:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. For differentiation into an intestinal barrier model, cells are typically cultured for 21 days post-confluency.

b. HepG-2 Cells:

-

Media: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage cells every 2-3 days or when they reach 80% confluency.

Preparation of this compound Stock Solution

-

Solvent: Prepare a stock solution (e.g., 10 mM) of this compound in a suitable solvent such as DMSO.

-

Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before each experiment. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

DPP-4 Activity Assay (In-Cell)

This protocol is adapted from established methods for measuring DPP-4 activity in intact cells.

-

Principle: This assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release free AMC, a fluorescent compound.

-

Procedure:

-

Seed Caco-2 or HepG-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.

-

Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Add 50 µL of fresh culture medium containing varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control to the wells.

-

Incubate the plate at 37°C for 1 hour.

-

Add 50 µL of the DPP-4 substrate solution (e.g., 100 µM Gly-Pro-AMC in assay buffer) to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a fluorescence plate reader.

-

Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

-

Determine the percentage of DPP-4 inhibition relative to the vehicle control and calculate the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Procedure:

-

Seed Caco-2 or HepG-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 1 µM to 200 µM) and a vehicle control.

-

Incubate the cells for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cytokine Expression Analysis (ELISA)

This protocol describes the measurement of secreted cytokines in the cell culture supernatant.

-

Procedure:

-

Seed Caco-2 or HepG-2 cells in a 24-well plate and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). To induce an inflammatory response, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Normalize the cytokine concentrations to the total protein content of the cells in each well, if necessary.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

DPP-4 inhibition has been shown to modulate several key signaling pathways. In Caco-2 cells, which are a model for intestinal epithelial cells, the PI3K-AKT pathway is implicated in the anti-proliferative effects of DPP-4 inhibitors. In HepG-2 cells, a model for hepatocytes, DPP-4 inhibition has been linked to the modulation of apoptosis and endoplasmic reticulum (ER) stress pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experiments described in this document.

References

Application Notes and Protocols for Metabolic Studies Using DPP-4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism.[1][2][3] It is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inactivating these incretins, DPP-4 attenuates their ability to stimulate insulin secretion and suppress glucagon release, thereby influencing blood glucose levels.[3][5][6]

DPP-4 inhibitors are a class of oral hypoglycemic agents that block the enzymatic activity of DPP-4.[4][5] This inhibition leads to increased levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and ultimately improves glycemic control.[3][7] These inhibitors are widely used for the treatment of type 2 diabetes mellitus.[5]

Mechanism of Action

DPP-4 inhibitors exert their primary metabolic effects by preventing the degradation of incretin hormones.[3][6] This leads to a cascade of events that collectively contribute to lower blood glucose levels. Beyond its enzymatic role, DPP-4 also has non-catalytic functions, including interactions with other cell surface proteins that can influence immune responses and signal transduction.[1][8]

Signaling Pathway of DPP-4 Inhibition

Caption: DPP-4 inhibition enhances incretin signaling.

Data Presentation

Table 1: In Vitro DPP-4 Inhibition Activity

| Compound | Target | IC50 (nM) | Assay Type | Species |

| This compound | DPP-4 | User Defined | Fluorogenic | Human |

| Sitagliptin (Control) | DPP-4 | 19 | Fluorogenic | Human |

| Vildagliptin (Control) | DPP-4 | 34 | Fluorogenic | Human |

| Saxagliptin (Control) | DPP-4 | 0.6 | Fluorogenic | Human |

| Linagliptin (Control) | DPP-4 | 0.14 | Fluorogenic | Human |

| This compound | DPP-8 | >10,000 | Fluorogenic | Human |

| This compound | FAP | >10,000 | Fluorogenic | Human |

Note: IC50 values for control compounds are approximate and may vary between studies.[9] The selectivity for DPP-8 and FAP (Fibroblast Activation Protein), two closely related proteases, should be assessed to determine the specificity of this compound.

Table 2: In Vivo Efficacy in a Diabetic Mouse Model (e.g., db/db mice)

| Treatment Group | Dose (mg/kg) | Route | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Plasma Insulin (ng/mL) | Body Weight Change (g) |

| Vehicle Control | - | Oral | 350 ± 25 | 9.5 ± 0.8 | 1.2 ± 0.3 | +2.5 ± 0.5 |

| This compound | 10 | Oral | 250 ± 20 | 7.8 ± 0.6 | 1.8 ± 0.4 | +2.2 ± 0.6 |

| This compound | 30 | Oral | 180 ± 15 | 6.5 ± 0.5 | 2.5 ± 0.5 | +2.0 ± 0.4 |

| Sitagliptin (Control) | 10 | Oral | 200 ± 18 | 7.0 ± 0.7 | 2.2 ± 0.4 | +2.3 ± 0.5 |

Note: These are representative hypothetical data based on typical results from DPP-4 inhibitor studies. Actual results will vary depending on the specific compound, animal model, and study duration.

Experimental Protocols

In Vitro Protocols

This assay determines the in vitro potency of this compound by measuring the inhibition of recombinant human DPP-4.

Materials:

-

Recombinant Human DPP-4

-

This compound and control inhibitors (e.g., Sitagliptin)

-

DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

-

Assay Buffer: Tris-HCl (pH 7.5) with 0.1% BSA

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors in DMSO, then dilute further in assay buffer.

-

Add 50 µL of diluted compound or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 25 µL of recombinant human DPP-4 solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate.

-

Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.[9]

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value using non-linear regression analysis.

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

This assay evaluates the effect of this compound on the secretion of GLP-1 from enteroendocrine L-cells (e.g., GLUTag or NCI-H716 cells).

Materials:

-

GLUTag or NCI-H716 cells

-

Cell culture medium (e.g., DMEM)

-

This compound

-

Glucose, Phorbol 12-myristate 13-acetate (PMA), or other secretagogues

-

GLP-1 ELISA kit

Procedure:

-

Culture GLUTag cells in 24-well plates until they reach 80-90% confluency.

-

Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBB).

-

Pre-incubate the cells with KRBB containing this compound or vehicle for 30 minutes.

-

Replace the pre-incubation buffer with KRBB containing this compound and a secretagogue (e.g., 10 mM glucose).

-

Incubate for 2 hours at 37°C.

-

Collect the supernatant and measure the concentration of active GLP-1 using an ELISA kit.

-

Normalize the GLP-1 concentration to the total protein content of the cells in each well.

In Vivo Protocols

The OGTT assesses the effect of this compound on glucose disposal following an oral glucose challenge in a relevant animal model (e.g., C57BL/6 mice or a diabetic model like db/db mice).

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound and vehicle control (e.g., 0.5% methylcellulose)

-

Glucose solution (2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail-nick lancets, capillaries)

Procedure:

-

Fast the mice overnight (16 hours) with free access to water.

-